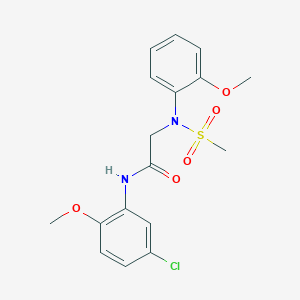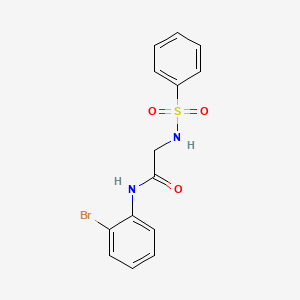![molecular formula C19H14F3NO3 B3549382 3-(6-ethoxy-1,3-benzodioxol-5-yl)-2-[4-(trifluoromethyl)phenyl]acrylonitrile](/img/structure/B3549382.png)
3-(6-ethoxy-1,3-benzodioxol-5-yl)-2-[4-(trifluoromethyl)phenyl]acrylonitrile
説明
3-(6-ethoxy-1,3-benzodioxol-5-yl)-2-[4-(trifluoromethyl)phenyl]acrylonitrile, also known as EFPA, is a compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. EFPA belongs to the class of acrylonitrile compounds and is known for its unique chemical properties, which make it an ideal candidate for use in various scientific studies.
作用機序
3-(6-ethoxy-1,3-benzodioxol-5-yl)-2-[4-(trifluoromethyl)phenyl]acrylonitrile exerts its pharmacological effects by modulating the activity of various target proteins, including GABA receptors. This compound has been found to bind to the allosteric site of GABA receptors, leading to the potentiation of GABAergic neurotransmission. This mechanism of action has been found to be effective in the treatment of various neurological disorders, including anxiety, depression, and epilepsy.
Biochemical and Physiological Effects:
This compound has been found to exhibit several biochemical and physiological effects, including an increase in GABAergic neurotransmission, a decrease in glutamatergic neurotransmission, and an increase in the release of dopamine and serotonin. These effects have been found to be beneficial in the treatment of various neurological disorders.
実験室実験の利点と制限
3-(6-ethoxy-1,3-benzodioxol-5-yl)-2-[4-(trifluoromethyl)phenyl]acrylonitrile has several advantages for use in lab experiments, including its potent activity against target proteins, its unique chemical properties, and its ability to modulate the activity of multiple neurotransmitter systems. However, this compound also has several limitations, including its potential toxicity and the need for further studies to determine its safety and efficacy.
将来の方向性
There are several future directions for research on 3-(6-ethoxy-1,3-benzodioxol-5-yl)-2-[4-(trifluoromethyl)phenyl]acrylonitrile, including the development of more potent and selective analogs, the investigation of its potential applications in the treatment of other neurological disorders, and the evaluation of its safety and efficacy in clinical trials. Additionally, further studies are needed to determine the optimal dosage and administration of this compound for therapeutic purposes.
In conclusion, this compound is a compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. The synthesis of this compound involves several steps, and it has been extensively studied for its potential applications in medicinal chemistry, drug discovery, and neuroscience. This compound exerts its pharmacological effects by modulating the activity of various target proteins, including GABA receptors, and has several biochemical and physiological effects. While this compound has several advantages for use in lab experiments, further studies are needed to determine its safety and efficacy. There are several future directions for research on this compound, including the development of more potent and selective analogs and the investigation of its potential applications in the treatment of other neurological disorders.
科学的研究の応用
3-(6-ethoxy-1,3-benzodioxol-5-yl)-2-[4-(trifluoromethyl)phenyl]acrylonitrile has been extensively studied for its potential applications in various areas of scientific research, including medicinal chemistry, drug discovery, and neuroscience. This compound has been found to exhibit potent activity against various target proteins, including GABA receptors, which are involved in the regulation of neurotransmitter activity in the brain.
特性
IUPAC Name |
(Z)-3-(6-ethoxy-1,3-benzodioxol-5-yl)-2-[4-(trifluoromethyl)phenyl]prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14F3NO3/c1-2-24-16-9-18-17(25-11-26-18)8-13(16)7-14(10-23)12-3-5-15(6-4-12)19(20,21)22/h3-9H,2,11H2,1H3/b14-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUZWAFWAUBVVCP-VGOFMYFVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1C=C(C#N)C3=CC=C(C=C3)C(F)(F)F)OCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC2=C(C=C1/C=C(\C#N)/C3=CC=C(C=C3)C(F)(F)F)OCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14F3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![methyl ({6-ethyl-4-oxo-3-[(1-phenyl-1H-pyrazol-4-yl)oxy]-4H-chromen-7-yl}oxy)acetate](/img/structure/B3549304.png)
![N-(4-bromo-3-methylphenyl)-2-{[5-(4-methoxybenzyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3549306.png)


![2-[(4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)thio]-N,N-dipropylacetamide](/img/structure/B3549319.png)
![2-{1-[4-(4-methoxyphenyl)-1-piperazinyl]ethylidene}-1H-indene-1,3(2H)-dione](/img/structure/B3549322.png)
![N-[5-(butyrylamino)-2-chlorophenyl]-2-chloro-5-iodobenzamide](/img/structure/B3549332.png)
![N-[5-(butyrylamino)-2-chlorophenyl]-3,5-dichloro-2-methoxybenzamide](/img/structure/B3549342.png)
![3-[(2-methoxy-5-nitrobenzyl)thio]-4-methyl-5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazole](/img/structure/B3549349.png)
![2-chloro-N-{5-[(2-cyanobenzyl)thio]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B3549368.png)
![2-methoxy-3-methyl-N-({[2-(1-piperidinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B3549373.png)
![N-(4-acetylphenyl)-4-[(3,4-dimethylphenoxy)methyl]benzamide](/img/structure/B3549376.png)

![N-[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-4-methoxybenzamide](/img/structure/B3549394.png)